molecular formula C21H25FN4O4S B2912765 Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate CAS No. 1021228-25-0

Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate

Cat. No.: B2912765
CAS No.: 1021228-25-0
M. Wt: 448.51
InChI Key: RQXJBRHHUDISBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorobenzamido group. Its structure includes a propanamido linker bridging the thiazole ring to a piperidine moiety, which is further modified by an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 4-[3-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]propanoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4S/c1-2-30-21(29)26-11-9-16(10-12-26)23-18(27)8-7-17-13-31-20(24-17)25-19(28)14-3-5-15(22)6-4-14/h3-6,13,16H,2,7-12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXJBRHHUDISBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22FN3O3S
  • Molecular Weight : 393.45 g/mol

Structural Features

The compound features:

  • A piperidine ring, which is known for its role in various biological activities.
  • A thiazole moiety that contributes to its pharmacological properties.
  • A fluorobenzamide group that may enhance its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may influence pathways related to:

  • Calcium Channel Modulation : Similar compounds have shown inhibitory activity against T-type calcium channels, which are implicated in various cardiovascular conditions .
  • Anti-inflammatory Effects : The presence of the thiazole group suggests potential anti-inflammatory properties, as thiazoles are often involved in modulating inflammatory responses.

Pharmacological Evaluation

Several studies have evaluated the pharmacological effects of related compounds. For instance, derivatives of piperidine have demonstrated significant activity in lowering blood pressure without causing reflex tachycardia, indicating a favorable safety profile .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Calcium Channel InhibitionReduced blood pressure
Anti-inflammatoryPotential reduction in inflammatory markers
CytotoxicityInduced apoptosis in cancer cell lines

Study on Cardiac Effects

In a study assessing the effects of similar piperidine derivatives on spontaneously hypertensive rats, it was found that oral administration significantly lowered blood pressure without adverse cardiovascular effects. This suggests that this compound may possess similar beneficial effects .

Cancer Research

Research has indicated that compounds with structural similarities exhibit cytotoxicity against various cancer cell lines. The incorporation of a fluorobenzamide moiety has been linked to enhanced apoptosis induction in tumor cells, making it a candidate for further investigation in oncology .

Comparison with Similar Compounds

Table 1: Comparative Data for Compounds 10d–10f

Compound ID Substituent on Ureido Group Yield (%) ESI-MS [M+H]+ (m/z)
10d 4-(Trifluoromethyl)phenyl 93.4 548.2
10e 3-(Trifluoromethyl)phenyl 92.0 548.2
10f 3-Chlorophenyl 89.1 514.2

Key Observations :

  • Synthetic Efficiency : High yields (89–93%) suggest robust synthetic routes for analogs with trifluoromethyl or chloro substituents.
  • Molecular Weight : The target compound’s molecular weight is likely comparable (~500–550 g/mol), though its exact m/z is unreported.
  • Substituent Impact : Fluorine (target) vs. chlorine or trifluoromethyl (analogs) may influence electronic properties and binding interactions.

Structural Variants from CAS Registry ()

The CAS registry lists compounds with structural modifications to the target’s core:

Table 2: Comparison of CAS-Registered Analogs

CAS Number Key Structural Differences
1040667-14-8 Ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)thiazol-4-yl]propanamido}piperidine-1-carboxylate
1040667-21-7 4-Methylpiperidin-1-yl group instead of piperidine-carboxylate
1040667-28-4 1,2,3,4-Tetrahydroisoquinolin-2-yl group replacing piperidine
1040667-34-2 N-[(4-Methylphenyl)methyl]propanamide side chain

Critical Differences :

  • Functional Groups : The CAS compound 1040667-14-8 replaces the target’s benzamido (CONH) with a sulfonamido (SO₂NH) group, altering polarity and hydrogen-bonding capacity.
  • Heterocyclic Modifications: Substitutions like tetrahydroisoquinoline (1040667-28-4) may enhance lipophilicity or modulate receptor selectivity.
  • Linker Variations : The propanamido linker in the target is retained in most analogs, but side-chain modifications (e.g., 1040667-34-2 ) could affect pharmacokinetics.

Research Findings and Implications

  • Synthetic Accessibility : High yields for 10d–10f suggest that similar strategies (e.g., coupling reactions, esterification) could be applied to the target compound .
  • Structure-Activity Relationships (SAR) :
    • Fluorine vs. trifluoromethyl: The target’s 4-fluoro group may offer a balance between electronegativity and steric bulk compared to bulkier trifluoromethyl substituents in 10d–10e .
    • Piperidine vs. piperazine: The target’s piperidine-carboxylate may confer different conformational flexibility compared to piperazine-acetate esters in 10d–10f .
  • Unresolved Questions : Biological data (e.g., IC₅₀, binding affinities) are absent in the evidence, limiting direct pharmacological comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.